4-Chloro-3-(trifluoromethoxy)aniline
Overview
Description
4-Chloro-3-(trifluoromethoxy)aniline is a chloroaniline and a member of monochlorobenzenes and (trifluoromethyl)benzenes . It is used in the synthesis of anticancer agents and antitumor medicaments . It also acts as an intermediate in the production of labelled Riluzole, a neuroprotective agent .
Synthesis Analysis
The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethoxy)aniline has been studied through both experimental and theoretical vibrational analysis, using Fourier Transform-Infrared and Fourier Transform-Raman techniques .Chemical Reactions Analysis
The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.Physical And Chemical Properties Analysis
4-Chloro-3-(trifluoromethoxy)aniline has a molecular formula of C7H5ClF3NO and a molecular weight of 211.57 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is air sensitive .Scientific Research Applications
Nonlinear Optical (NLO) Material Applications : The compound has potential applications in NLO materials. Vibrational analysis of this compound, among others, using Fourier Transform-Infrared and Fourier Transform-Raman techniques, along with theoretical computations, suggests its usefulness in NLO materials due to its properties like hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential surface analysis (Revathi et al., 2017).
Synthesis of Agricultural Chemical Intermediates : It serves as an intermediate in the synthesis of agricultural chemicals. The synthesis process of this compound has been improved for application in agrochemical intermediates, demonstrating high yield and purity (Ding Zhi-yuan, 2011).
Pharmaceutical and Biological Applications : Molecules with the trifluoromethoxy group, including 4-Chloro-3-(trifluoromethoxy)aniline, often exhibit desirable pharmacological and biological properties. The synthesis of such compounds can lead to new pharmaceuticals and functional materials (Feng & Ngai, 2016).
Liquid Crystal Research : This compound has been used in the synthesis of liquid crystals. For instance, derivatives of 4-Chloro-3-(trifluoromethoxy)aniline exhibit stable smectic phases in liquid crystals, highlighting its role in stabilizing monolayer smectic states and its influence on the orientational order of liquid crystalline properties (Miyajima et al., 1995).
Organometallic Chemistry : In organometallic chemistry, complexes involving 4-Chloro-3-(trifluoromethoxy)aniline have been studied, revealing the orientations of substituent groups in these complexes (Rose-munch et al., 1994).
Environmental Adsorption Applications : It has been studied for its adsorption on halloysite adsorbents, which is relevant in environmental applications, particularly for the removal of toxic compounds from wastewater (Słomkiewicz et al., 2017).
Safety And Hazards
When handling 4-Chloro-3-(trifluoromethoxy)aniline, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. It should only be used under a chemical fume hood. Inhalation of mist/vapors/spray should be avoided. It should not be ingested. If swallowed, immediate medical assistance should be sought .
Future Directions
4-Chloro-3-(trifluoromethoxy)aniline is used in the synthesis of anticancer agents and antitumor medicaments . It also acts as an intermediate in the production of labelled Riluzole, a neuroprotective agent . This suggests that it may have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
4-chloro-3-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTSQATWCKAOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539733 | |
Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethoxy)aniline | |
CAS RN |
97608-50-9 | |
Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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